molecular formula C12H19N B1596528 3,5-Diethyl-2-propylpyridine CAS No. 4808-75-7

3,5-Diethyl-2-propylpyridine

Cat. No. B1596528
CAS RN: 4808-75-7
M. Wt: 177.29 g/mol
InChI Key: SCJHPUGWYHCYAZ-UHFFFAOYSA-N
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Patent
US04145545

Procedure details

Into a mixture of 62.9 grams of 2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine, 4 grams of ammonium acetate and 4 grams of copper (II) acetate was introduced oxygen gas. Under continuous stirring and introduction of oxygen gas, the mixture was heated for 3 hours at 96°-128° C. The resulting reaction mixture was distilled under diminished pressure. The fraction b20 122°-126° was collected as 37.2 grams (67.8% of theory) of 2-n-propyl-3.5-diethyl pyridine; nuclear magnetic resonance spectrum, no solvent, τ in ppm 1.62 doublet 1H; 2.62 doublet 1H; 7.33 multiplet 6H; 8.20 multiplet 2H; 8.82 triplet and 9.03 triplet 9H.
Name
2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[NH:9][CH:8]([CH2:10][CH2:11][CH3:12])[CH:7]([CH2:13][CH3:14])[CH:6]=N1)[CH2:2][CH3:3].C([O-])(=O)C.[NH4+].O=O>C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:10]([C:8]1[C:7]([CH2:13][CH3:14])=[CH:6][C:1]([CH2:2][CH3:3])=[CH:4][N:9]=1)[CH2:11][CH3:12] |f:1.2,4.5.6|

Inputs

Step One
Name
2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine
Quantity
62.9 g
Type
reactant
Smiles
C(CC)C1N=CC(C(N1)CCC)CC
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Stirring
Type
CUSTOM
Details
Under continuous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled under diminished pressure
CUSTOM
Type
CUSTOM
Details
The fraction b20 122°-126° was collected as 37.2 grams (67.8% of theory) of 2-n-propyl-3.5-diethyl pyridine

Outcomes

Product
Name
Type
Smiles
C(CC)C1=NC=C(C=C1CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.